N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide
Description
N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position and an N-butyl chain attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-2-3-6-13-12(16)9-14-7-4-5-11(8-14)10-15/h11,15H,2-10H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNACSFMVLBCHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Piperidine Derivatives
A prevalent method involves the alkylation of piperidine rings with appropriate acyl or alkyl halides, followed by functionalization of the hydroxymethyl group. For instance, the synthesis may start with commercially available piperidine derivatives, which are protected or deprotonated, then alkylated with butyl halides or related reagents under basic conditions.
- Protection of the piperidine nitrogen (if necessary)
- Nucleophilic substitution with butyl halides (e.g., butyl bromide or chloride)
- Deprotection and subsequent functionalization at the 3-position with formaldehyde derivatives to introduce the hydroxymethyl group
Typical reagents and conditions:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| N-alkylation | Butyl halide | Base (e.g., K2CO3 or NaH), solvent (DMF or acetonitrile) | Ensures selective N-alkylation |
| Hydroxymethylation | Formaldehyde or paraformaldehyde | Acidic or basic aqueous conditions | Introduces hydroxymethyl group at the 3-position |
This approach aligns with the general methodology used in heterocyclic compound synthesis, as described in the synthesis of related piperidine derivatives.
Cyclization Strategies Using Organometallic Chemistry
Research indicates that cyclization strategies, especially those involving organometallic reagents, are effective for constructing complex piperidine frameworks. For example, aziridines can undergo radical rearrangements or cyclizations to form piperidines.
- Aziridines treated with radical initiators like tri-n-butyltin hydride and AIBN can undergo ring expansion to form piperidines via radical-mediated cyclization (as shown in Scheme 2 of the source).
- Palladium-catalyzed allylic amination followed by Michael addition can be employed to build the piperidine ring with hydroxymethyl substitution (Scheme 3 in).
- Formation of aziridines or similar intermediates
- Radical or metal-catalyzed cyclization to form the piperidine ring
- Functionalization at the 3-position with hydroxymethyl groups
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Radical rearrangement | Tri-n-butyltin hydride, AIBN | Reflux, inert atmosphere | For ring expansion |
| Palladium-catalyzed amination | Pd catalysts, base, ligands | Elevated temperature | For selective ring formation |
This method allows precise control over substitution patterns, essential for synthesizing compounds like N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide.
Sequential Multi-step Synthesis via Intermediate Derivatives
Another sophisticated approach involves multi-step synthesis starting from commercially available intermediates such as 4-hydroxy-1-N-Boc-piperidine or related compounds.
- Protection of amino groups (e.g., Boc protection)
- N-alkylation with butyl groups
- Hydroxymethylation at the 3-position via formaldehyde derivatives
- Deprotection and acylation to form the finalacetamide
- De Kimpe et al. describe the synthesis of piperidine derivatives involving Boc protection, deprotonation with LDA, and formaldehyde addition, which could be adapted for the hydroxymethyl group in this compound.
- Protection of nitrogen
- Deprotonation of the protected piperidine
- Formaldehyde addition to introduce hydroxymethyl group
- Acylation with acetic anhydride or acetamide derivatives
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Boc protection | Boc2O | Room temperature, inert atmosphere | Protects amino group |
| Hydroxymethylation | Formaldehyde | Basic conditions, low temperature | Adds hydroxymethyl group |
| Acylation | Acetic anhydride or acyl chlorides | Pyridine or TEA, room temperature | Forms acetamide linkage |
This multi-step approach offers high regioselectivity and functional group compatibility.
Summary of Key Data and Reaction Conditions
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct N-alkylation | Butyl halides, bases | DMF, reflux | Simple, straightforward | Possible over-alkylation |
| Radical cyclization | Aziridines, radical initiators | Reflux, inert atmosphere | Efficient ring expansion | Requires specific intermediates |
| Sequential multi-step | Protected intermediates, formaldehyde | Room to elevated temperatures | High regioselectivity | Longer synthesis time |
Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acid derivatives, while reduction can yield different amine derivatives .
Scientific Research Applications
N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Enzymatic Activity
The following table compares N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide with structurally related acetamide derivatives:
Key Structural and Functional Differences
Substituent Effects on Enzyme Binding: The N-butyl chain in the target compound and compound 15 enhances hydrophobic interactions with enzyme pockets, as observed in 17β-HSD2 inhibition . However, the absence of an aromatic ring (e.g., phenyl in compound 13) in the target compound may limit aromatic π-π stacking, a critical factor for high activity in 17β-HSD2 inhibitors.
Physicochemical Properties :
- Compared to N-Phenyl-2-(piperazin-1-yl)acetamide (), the target compound’s hydroxymethyl group may improve aqueous solubility, while the butyl chain maintains moderate lipophilicity for membrane permeability.
Biological Activity Trends :
- Compounds with dual aromatic systems (e.g., compound 13 in ) exhibit higher 17β-HSD2 inhibition due to complementary interactions with hydrophobic and aromatic residues in the enzyme’s active site . The target compound’s single piperidine ring may reduce potency but improve selectivity for other targets.
- In , piperidine-linked sulfonamides showed cholinesterase inhibition, suggesting that the target compound’s piperidine moiety could similarly interact with neurotransmitter-related enzymes, though this remains speculative without direct data.
Research Findings and Implications
- Hydrophobic vs. Polar Balance: The N-butyl and hydroxymethyl groups in the target compound create a balance between membrane permeability (critical for bioavailability) and solubility, a feature less pronounced in highly lipophilic analogs like N-phenyl derivatives .
- SAR Insights : highlights that hydrophobic extensions (e.g., butyl, phenethyl) enhance enzyme binding, while polar groups (e.g., hydroxymethyl) can modulate selectivity. This aligns with the target compound’s design but necessitates empirical validation .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide?
Methodological Answer: The synthesis of piperidine-containing acetamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine precursors. For this compound:
- Step 1: Prepare the piperidine intermediate (3-hydroxymethylpiperidine) via reductive amination or hydroxylation of a pre-functionalized piperidine scaffold.
- Step 2: React the intermediate with N-butyl bromoacetamide using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol.
- Yield Optimization: Use coupling agents like HATU or EDCI to improve reaction efficiency (typical yields: 65–80%) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: calculated for C₁₂H₂₃N₂O₂: 251.1764).
- HPLC: Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>95%) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for solvent handling .
- First Aid:
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into target proteins (e.g., enzymes or GPCRs). Prepare the ligand (SMILES format) and receptor (PDB ID) files, and set grid parameters to cover the active site .
- Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger’s Phase .
Q. How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer: Contradictions often arise from assay conditions or enzyme isoforms. For example:
- Variable Assay Conditions: Compare buffer pH (e.g., Tris-HCl vs. phosphate buffers), ionic strength, and cofactor requirements (e.g., Mn²⁺ for LOX activity) .
- Isoform-Specific Effects: Validate inhibition against purified isoforms (e.g., LOX-1 vs. LOX-5) using Western blot or isoform-specific inhibitors .
- Data Normalization: Use internal controls (e.g., β-galactosidase) to correct for batch-to-batch variability.
Q. What structural modifications improve metabolic stability in analogs?
Methodological Answer:
- Hydroxymethyl Group Replacement: Substitute with a trifluoromethyl group to reduce Phase I metabolism.
- N-Butyl Chain Optimization: Introduce branching (e.g., tert-butyl) to hinder cytochrome P450 oxidation .
- In Silico ADMET Prediction: Use SwissADME to predict metabolic hotspots and modify vulnerable sites (e.g., esterase-sensitive bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
